
A Comparative Guide to DNA Purity Following
Precipitation with Different Salts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sodium;acetate

Cat. No.: B1644765 Get Quote

For researchers, scientists, and professionals in drug development, achieving high-purity DNA

is a critical prerequisite for the success of downstream applications. The choice of salt in the

DNA precipitation step can significantly influence the removal of contaminants and,

consequently, the purity of the final DNA sample. This guide provides an objective comparison

of the performance of three commonly used salts for DNA precipitation—sodium acetate,

ammonium acetate, and sodium chloride—supported by experimental data and detailed

protocols.

Data Presentation: A Comparative Analysis of DNA
Purity
The purity of DNA is commonly assessed by measuring the absorbance ratios A260/A280 and

A260/A230. The A260/A280 ratio is an indicator of protein contamination, with a ratio of ~1.8

generally considered pure for DNA.[1][2] The A260/A230 ratio reflects contamination by

substances such as carbohydrates, phenol, and salts, with a desired range of 2.0-2.2 for pure

nucleic acids.[1]

The following table summarizes the DNA purity obtained after precipitation with sodium acetate

and ammonium acetate, as derived from a systematic investigation into nucleic acid

precipitation. While a directly comparable study including sodium chloride was not identified, it

is widely acknowledged that sodium chloride is particularly effective in precipitating DNA from

solutions containing sodium dodecyl sulfate (SDS), as it keeps the detergent soluble in the

ethanol wash.[3]
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Salt Used for
Precipitation

A260/A280 Ratio A260/A230 Ratio Reference

Sodium Acetate

(NaOAc)
1.89 2.04 [4]

Ammonium Acetate

(NH4OAc)
1.84 2.00 [4]

Sodium Chloride

(NaCl)

Data not available in a

directly comparable

study

Data not available in a

directly comparable

study

-

Experimental Workflows and Logical Relationships
The general workflow for DNA precipitation and subsequent purity evaluation is a multi-step

process. The following diagram, generated using Graphviz, illustrates the key stages from the

initial DNA solution to the final purity assessment.
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A generalized workflow for DNA precipitation and purity analysis.
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Experimental Protocols
Below are detailed methodologies for DNA precipitation using sodium acetate, ammonium

acetate, and sodium chloride.

Protocol 1: DNA Precipitation with Sodium Acetate
This protocol is a standard method for routine DNA precipitation.

To your DNA sample, add 1/10th volume of 3 M sodium acetate (pH 5.2).

Add 2 to 2.5 volumes of ice-cold 100% ethanol.

Mix thoroughly by inverting the tube several times.

Incubate the mixture at -20°C for at least 1 hour to precipitate the DNA.[5]

Centrifuge the sample at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the

DNA.

Carefully decant the supernatant without disturbing the pellet.

Wash the pellet by adding 1 mL of 70% ethanol and centrifuge for 5 minutes at the same

speed.

Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the DNA in a suitable buffer, such as TE buffer or nuclease-free water.[6]

Protocol 2: DNA Precipitation with Ammonium Acetate
This method is particularly useful for removing dNTPs from DNA samples.

Add 0.5 volumes of 7.5 M ammonium acetate to the DNA solution.

Add 2 volumes of room temperature 100% ethanol.

Mix well and incubate at room temperature for 10-15 minutes.
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Centrifuge at high speed for 15-30 minutes at room temperature.

Carefully remove the supernatant.

Wash the pellet with 70% ethanol as described in the sodium acetate protocol.

Air-dry the pellet and resuspend the DNA in the desired buffer.

Note: Avoid using ammonium acetate if the DNA is to be used in downstream applications

involving T4 polynucleotide kinase, as ammonium ions can inhibit this enzyme.

Protocol 3: DNA Precipitation with Sodium Chloride
This protocol is recommended for DNA samples that contain detergents like SDS.

Add 1/10th volume of 5 M sodium chloride to the DNA sample.

Add 2.5 volumes of cold 100% ethanol.

Mix and incubate at -20°C for at least 1 hour.

Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant.

Wash the pellet with 70% ethanol. This step is crucial for removing the SDS which remains

soluble in the ethanol solution.

Air-dry the pellet and resuspend the DNA in a suitable buffer.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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